molecular formula C14H21N5O3 B2487799 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2034586-98-4

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2487799
CAS No.: 2034586-98-4
M. Wt: 307.354
InChI Key: BIDWKDPSRNMLAP-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various coupling agents.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole core makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide has been studied for its potential antileishmanial and antimalarial properties. It may also serve as a lead compound for the development of new therapeutic agents.

Medicine: The compound's pharmacological properties make it a candidate for drug development

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-(1,3-dimethyl-1H-pyrazol-5-yl)methyl)-N-methylamine

  • N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl) benzamide

Uniqueness: N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide stands out due to its unique structural features, such as the presence of the ethyl group on the piperazine ring and the specific substitution pattern on the pyrazole ring. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-4-18-7-8-19(13(21)12(18)20)14(22)15-6-5-11-9-10(2)17(3)16-11/h9H,4-8H2,1-3H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDWKDPSRNMLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCCC2=NN(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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